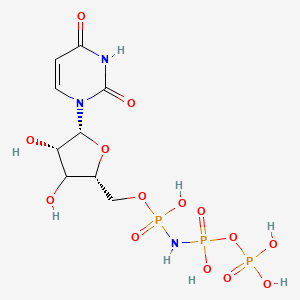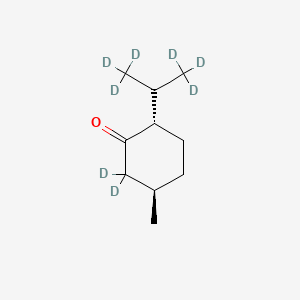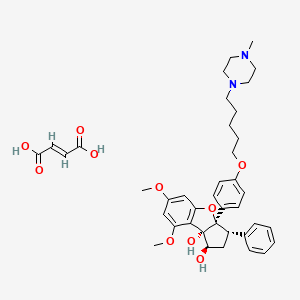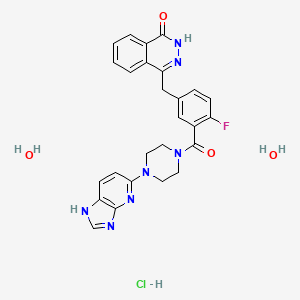
Parp1-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp1-IN-19 is a compound known for its inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a nuclear enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. This compound has shown potential in cancer therapy due to its ability to inhibit PARP1 activity, thereby preventing the repair of damaged DNA in cancer cells and leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Parp1-IN-19 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against PARP1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates and derivatives that retain the core structure of the compound while enhancing its biological activity .
Wissenschaftliche Forschungsanwendungen
Parp1-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of PARP1 inhibition and DNA repair. In biology, it helps researchers understand the role of PARP1 in cellular processes and its implications in various diseases. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in tumors with high genomic instability .
Wirkmechanismus
Parp1-IN-19 exerts its effects by binding to the catalytic domain of PARP1, thereby inhibiting its activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets of this compound include the DNA-binding domain and the catalytic domain of PARP1, which are essential for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Parp1-IN-19 is compared with other PARP1 inhibitors, such as olaparib, rucaparib, and niraparib. These compounds share a similar mechanism of action but differ in their binding affinities, selectivity, and ability to trap PARP1 on chromatin. This compound is unique in its specific binding interactions and its potential for enhanced efficacy in certain cancer types .
List of Similar Compounds:- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
These compounds are all part of the PARP1 inhibitor class and are used in various clinical settings for the treatment of cancers with defects in DNA repair pathways .
Eigenschaften
Molekularformel |
C26H27ClFN7O4 |
|---|---|
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
4-[[4-fluoro-3-[4-(1H-imidazo[4,5-b]pyridin-5-yl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C26H22FN7O2.ClH.2H2O/c27-20-6-5-16(14-22-17-3-1-2-4-18(17)25(35)32-31-22)13-19(20)26(36)34-11-9-33(10-12-34)23-8-7-21-24(30-23)29-15-28-21;;;/h1-8,13,15H,9-12,14H2,(H,32,35)(H,28,29,30);1H;2*1H2 |
InChI-Schlüssel |
AFJDKALYXMEKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC3=C(C=C2)NC=N3)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
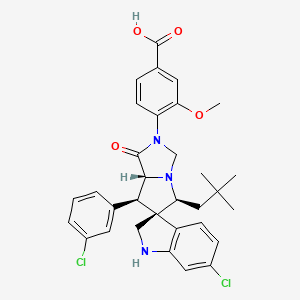
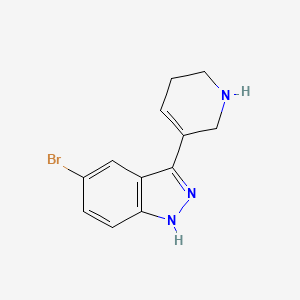


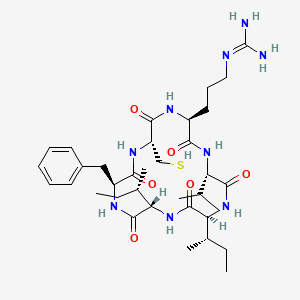
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
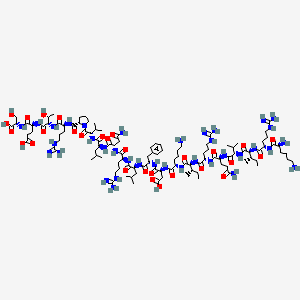
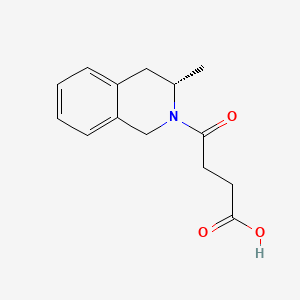

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
